1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, hydroxyphenyl, and methylpiperidinyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride typically involves multiple steps, including the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzyl chloride with 4-hydroxybenzylamine to form an intermediate, which is then reacted with 1-methylpiperidin-4-yl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea
- **1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrobromide
Uniqueness
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and hydroxyphenyl groups allows for diverse chemical reactivity, while the methylpiperidinyl group enhances its potential for biological interactions.
Properties
Molecular Formula |
C21H27ClFN3O2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C21H26FN3O2.ClH/c1-24-12-10-19(11-13-24)25(15-17-2-6-18(22)7-3-17)21(27)23-14-16-4-8-20(26)9-5-16;/h2-9,19,26H,10-15H2,1H3,(H,23,27);1H |
InChI Key |
XVLDTLGRJRQPQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
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